Maesaquinone
Overview
Description
It is primarily found in plants such as Maesa indica and has been identified as a potent inhibitor of mitochondrial respiratory enzymes . This compound has garnered significant interest due to its unique chemical structure and biological activities.
Mechanism of Action
Target of Action
Maesaquinone primarily targets the mitochondrial respiratory enzymes that react with ubiquinone . These enzymes play a crucial role in the energy production process within cells, particularly in the electron transport chain.
Mode of Action
This compound interacts with its targets by inhibiting both cytochrome and alternative pathway activities in the mitochondria . This inhibition is the result of this compound’s interaction with the mitochondrial respiratory enzymes .
Biochemical Pathways
The affected biochemical pathways are those involved in mitochondrial respiration. This compound’s inhibitory action on the cytochrome and alternative pathway activities disrupts the normal flow of electrons within the electron transport chain . This disruption can have significant downstream effects on cellular energy production.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its inhibition of mitochondrial respiration. By inhibiting both cytochrome and alternative pathway activities, this compound disrupts the normal functioning of the electron transport chain, which can lead to a decrease in cellular energy production .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s effect on insect flight muscle mitochondria has been studied, showing that this compound and other plant quinones can uncouple mitochondria, affecting the respiration rate . This suggests that the compound’s action can vary depending on the biological environment in which it is present.
Biochemical Analysis
Biochemical Properties
Maesaquinone interacts with various enzymes, proteins, and other biomolecules. The 2-D NMR analysis revealed that this compound is composed of two hydroxyl groups and four oxygen atoms . It has been found to inhibit yeast growth at a concentration of 1 mM and below .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the efflux pump in the cell membrane, thereby preventing the accumulation of toxins and other harmful substances .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It specifically affects the interaction of the respective enzymes with ubiquinone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hydroxyquinones, including maesaquinone, often involves the Thiele-Winter acetoxylation method. This process includes the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride in the presence of an acidic catalyst. The resulting triacetoxy derivatives are hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions, followed by oxidation to yield the desired hydroxyquinone compounds .
Industrial Production Methods: Industrial production of this compound is less documented, but it typically involves the extraction from natural sources such as Maesa indica. The extraction process includes solvent extraction, purification, and crystallization to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Maesaquinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve acidic or basic catalysts.
Major Products: The major products formed from these reactions include various hydroxyquinone derivatives, which retain the core quinone structure but with different functional groups attached .
Scientific Research Applications
Maesaquinone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study quinone chemistry and reactivity.
Comparison with Similar Compounds
Maesaquinone is unique among quinones due to its specific alkyl side chain and hydroxyl group configuration. Similar compounds include:
Embelin: Another benzoquinone with similar inhibitory effects on mitochondrial respiration.
Juglone: A naphthoquinone known for its antimicrobial and phytotoxic properties.
Maesanin: A related quinone with similar bioenergetic inhibitory effects.
This compound stands out due to its specific molecular structure, which confers unique biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2,5-dihydroxy-3-methyl-6-[(E)-nonadec-14-enyl]cyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25(29)23(27)21(2)24(28)26(22)30/h6-7,27,30H,3-5,8-20H2,1-2H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFNZITZGVWLFK-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/CCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19833-20-6 | |
Record name | Maesaquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019833206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19833-20-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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